Dual Cholinesterase Inhibition Profile of AChE/BChE-IN-14
AChE/BChE-IN-14 is characterized as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. This is a key differentiation from AChE-selective inhibitors like donepezil and galantamine [2]. While specific IC50 values for AChE/BChE-IN-14 are not available in the public abstract or vendor technical datasheets, its dual activity is explicitly stated in the primary research article, distinguishing it from single-target alternatives. The dual inhibitory profile is a notable feature that aligns it more closely with the clinically approved dual inhibitor rivastigmine, though the compounds are chemically distinct.
| Evidence Dimension | Enzyme Inhibition Selectivity |
|---|---|
| Target Compound Data | Dual inhibitor of AChE and BChE |
| Comparator Or Baseline | Donepezil: AChE-selective; Galantamine: AChE-selective; Rivastigmine: Dual inhibitor of AChE and BChE [2] |
| Quantified Difference | Qualitative classification (Dual vs. AChE-selective) |
| Conditions | In vitro enzymatic assays (exact conditions not specified in available abstract) |
Why This Matters
For scientific selection, the dual inhibition profile is crucial for research models of Alzheimer's disease, where BChE activity becomes increasingly prominent as the disease progresses, a feature not addressed by AChE-selective inhibitors.
- [1] Jiang K, Liu X, Liu YM, Wang LN, Xiao YT, Wu FC. Bioactive Isoquinoline Alkaloids with Diverse Skeletons from Fissistigma polyanthum. J Nat Prod. 2023 Aug 24. doi: 10.1021/acs.jnatprod.3c00391. View Source
- [2] The Selectivity of Butyrylcholinesterase Inhibitors Revisited. MDPI, 2025. Galantamine and donepezil are AChE selective, while rivastigmine is considered a dual inhibitor. View Source
